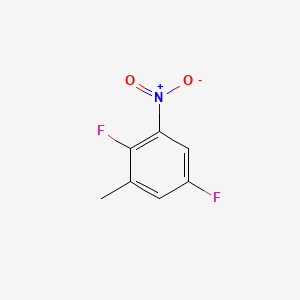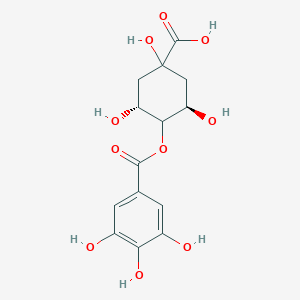
Moracin T
概要
説明
Moracin T is a natural product belonging to the family of benzofuran derivatives. It is isolated from various plants, including Artocarpus heterophyllus, Cassia fistula, Morus alba, and Morus mesozygia . This compound has garnered attention due to its diverse physiological effects, such as anticancer, anti-inflammatory, anticholinesterase, and antioxidant activities .
作用機序
Target of Action
Moracin T, a natural product isolated from various plants such as Artocarpus heterophyllus, Cassia fistula, Morus alba, and Morus mesozygia , has been found to exhibit antibacterial activity . It also shows antioxidant activity by scavenging radicals .
Mode of Action
The mode of action of this compound involves its interaction with radicals. In a study, the radical scavenging of a typical moracin against HO˙ and HOO˙ radicals was evaluated . The single electron transfer pathway of the anion state dominated the HOO˙ radical scavenging in the aqueous solution, whereas in lipid medium the neutral moracin exerted its activity by the formal hydrogen transfer mechanism .
Biochemical Pathways
This compound exerts its antioxidant activity through several pathways including formal hydrogen transfer (FHT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) mechanisms . In another study, Moracin E and M were found to exhibit cell proliferative effects on skeletal muscle cells through the PI3K‐Akt‐mTOR signaling pathway .
Pharmacokinetics
A related compound, moracin c, was found to be rapidly and well absorbed in the intestinal tract of mice, and was highly distributed in the gastrointestinal tract, liver, kidneys, and lungs . It was extensively metabolized in the liver and intestine . These findings may provide some insights into the potential pharmacokinetic behavior of this compound.
Result of Action
The result of this compound’s action is primarily its potent antioxidant activity. It has been shown to have good activity in 2,4-dinitrophenyl-1-picrylhydrazyl (DPPH) assays in methanol . This compound also exerts high inhibitory activity in lipid peroxidase and free radical scavenging assays .
Action Environment
The action of this compound is influenced by the environment. For instance, the rate constants for the HO˙ radical scavenging in the gas phase and the physiological environments are in the range of 10^11 to 10^10 M^-1 s^-1, respectively . The HOO˙ radical scavenging of this compound is comparable to that of Trolox in lipid medium, whereas it is 315.4 times more active in the polar environment .
生化学分析
Biochemical Properties
Moracin T is involved in the phenylpropanoid pathway . It interacts with key enzymes in this pathway, including a p-coumaroyl CoA 2′-hydroxylase . This interaction plays a crucial role in the biosynthesis of stilbenes and deoxychalcones in mulberry .
Cellular Effects
This compound has been found to significantly inhibit the LPS-induced inflammatory cytokine accumulation (IL-1β, IL-6, and TNF-α) in nucleus pulposus cells . It also dramatically decreased MDA activity and increased the levels of SOD and CAT induced by LPS challenge .
Molecular Mechanism
This compound exerts its effects at the molecular level by regulating the Nrf2/HO-1 and NF-κB/TGF-β pathway in nucleus pulposus cells . It decreases the protein levels of p-NF-κBp65, p-IκBα, p-smad-3, and TGF-β, which are increased by LPS challenge .
Metabolic Pathways
This compound is traced to the phenylpropanoid pathway . It interacts with key enzymes in this pathway, including a p-coumaroyl CoA 2′-hydroxylase .
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of 2-hydroxychalcones under acidic conditions to form the benzofuran ring . The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of Moracin T may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
化学反応の分析
Types of Reactions
Moracin T undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated benzofuran derivatives.
科学的研究の応用
Chemistry: Used as a model compound to study the reactivity of benzofuran derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of natural antioxidants and preservatives.
類似化合物との比較
Moracin T is part of a larger family of benzofuran derivatives, including Moracin E, Moracin M, and Moracin N . These compounds share similar structural features but differ in the number and position of hydroxyl groups. This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities .
Similar Compounds
Moracin E: Known for its skeletal muscle cell proliferation activity.
Moracin M: Exhibits moderate free radical scavenging activity.
Moracin N: Induces autophagy and apoptosis in lung cancer cells.
This compound stands out among these compounds due to its potent antioxidant and anticancer properties, making it a valuable compound for further research and potential therapeutic applications.
特性
IUPAC Name |
5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)4-5-15-16-9-18(12-6-13(21)8-14(22)7-12)25-19(16)10-17(23)20(15)24-3/h4,6-10,21-23H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILBQNGVYFSUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146113-27-0 | |
| Record name | Moracin T | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)


